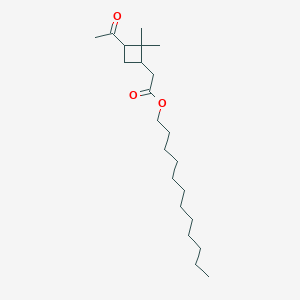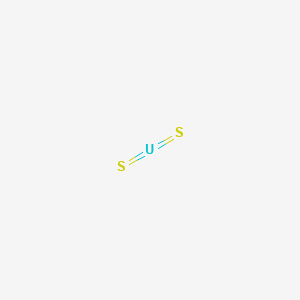
Uranium sulfide (US2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uranium sulfide (US2) is an inorganic chemical compound composed of uranium in the +4 oxidation state and sulfur in the -2 oxidation state. It appears as black crystals and is known for its radioactive properties. Uranium sulfide belongs to the class of uranium monochalcogenides, which also includes uranium selenide (USe) and uranium telluride (UTe). These compounds crystallize in a rock-salt structure and exhibit interesting magnetic properties at low temperatures .
准备方法
Synthetic Routes and Reaction Conditions: Uranium sulfide can be synthesized through various methods. One common approach involves the reaction of uranium metal with hydrogen sulfide gas at elevated temperatures. Another method uses uranium chloride (UCl4) as a precursor, reacting it with aluminum and hydrogen sulfide to produce uranium sulfide . Additionally, a single-source precursor approach has been developed, utilizing uranium thioamidate complexes. This method allows for shorter reaction times and milder conditions, resulting in the formation of uranium sulfide without the inclusion of oxygen .
Industrial Production Methods: Industrial production of uranium sulfide typically involves high-temperature reactions between uranium oxides or uranium metal with sulfur or hydrogen sulfide. These reactions are carried out in controlled environments to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: Uranium sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized by oxygen at high temperatures to form uranium oxides and sulfur oxides . It can also react with metals or metal sulfides to form ternary compounds such as Rhodium Uranium Trisulfide (RhUS3) and Barium Copper Uranium Pentasulfide (Ba2Cu2US5) .
Common Reagents and Conditions:
Oxidation: High-temperature reaction with oxygen.
Reduction: Reaction with hydrogen sulfide or other reducing agents.
Substitution: Reaction with metal sulfides or metals.
Major Products Formed:
Oxidation: Uranium oxides (e.g., U3O8) and sulfur oxides.
Reduction: Uranium sulfide (US2).
Substitution: Ternary compounds like RhUS3 and Ba2Cu2US5.
科学研究应用
Uranium sulfide has several scientific research applications due to its unique properties:
Magnetic Studies: Uranium sulfide exhibits ferromagnetism at low temperatures, making it a subject of interest in magnetic studies.
Material Science:
Nuclear Research: Uranium sulfide is used in nuclear research due to its radioactive properties and potential as a nuclear fuel.
作用机制
The mechanism by which uranium sulfide exerts its effects is primarily related to its magnetic properties. The ferromagnetic order in uranium sulfide is responsible for its low-temperature rhombohedral distortion. This distortion is believed to be due to the large magnetic anisotropy of the compound. Theoretical calculations suggest that the reduction in electronic band energy drives the pressure-induced structural changes .
相似化合物的比较
- Uranium Selenide (USe)
- Uranium Telluride (UTe)
Comparison: Uranium sulfide, uranium selenide, and uranium telluride all belong to the class of uranium monochalcogenides and share a similar rock-salt structure. uranium sulfide is unique in its magnetic properties and structural distortions under pressure. While uranium selenide and uranium telluride also exhibit interesting properties, uranium sulfide’s ferromagnetism and structural behavior make it particularly noteworthy .
属性
CAS 编号 |
12039-14-4 |
|---|---|
分子式 |
S2U |
分子量 |
302.16 g/mol |
IUPAC 名称 |
bis(sulfanylidene)uranium |
InChI |
InChI=1S/2S.U |
InChI 键 |
WVIWNKNSEUCOOX-UHFFFAOYSA-N |
规范 SMILES |
S=[U]=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


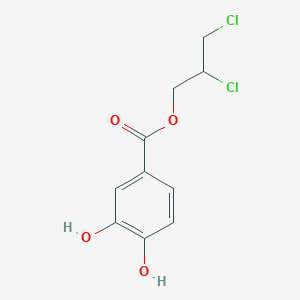
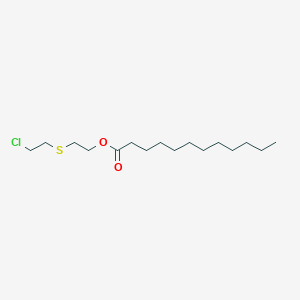
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
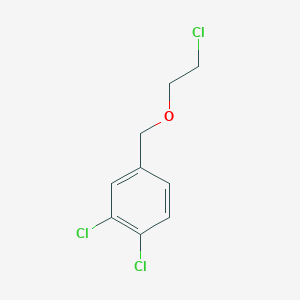



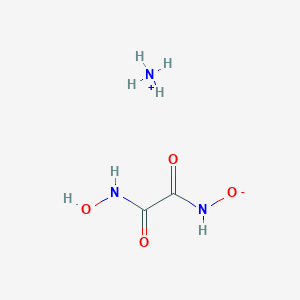

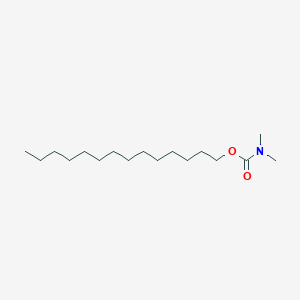
![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
